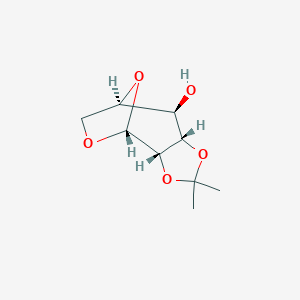

beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)-

Description

1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose is a bicyclic carbohydrate derivative characterized by a 1,6-anhydro bridge and a 2,3-O-isopropylidene acetal group. The 1,6-anhydro bridge imposes conformational rigidity, locking the pyranose ring in a $ ^1C_4 $ chair conformation, while the isopropylidene group enhances solubility in organic solvents and directs regioselective reactions . This compound is pivotal in synthetic carbohydrate chemistry, particularly for constructing branched oligosaccharides and glycosylation reactions due to its stability and controlled reactivity .

Propriétés

Numéro CAS |

14440-51-8 |

|---|---|

Formule moléculaire |

C9H14O5 |

Poids moléculaire |

202.20 g/mol |

Nom IUPAC |

(1R,2R,7R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4?,5-,6?,7-,8-/m1/s1 |

Clé InChI |

VEESJHGZLRXGHP-DTSGFGTRSA-N |

SMILES isomérique |

CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C |

SMILES canonique |

CC1(OC2C(C3COC(C2O1)O3)O)C |

Synonymes |

1,6-Anhydro-2,3-O-(1-methylethylidene)-β-D-mannopyranose; |

Origine du produit |

United States |

Méthodes De Préparation

Regioselective Isopropylidene Protection of D-Mannose

The synthesis of 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose begins with the regioselective protection of D-mannose’s hydroxyl groups. The 2,3-O-isopropylidene group is introduced via acid-catalyzed ketalization using acetone or 2,2-dimethoxypropane. For example, Brimacombe and co-workers demonstrated that treating methyl α-D-mannopyranoside with acetone and sulfuric acid selectively forms the 2,3-O-isopropylidene derivative . This step typically achieves yields of 70–85%, depending on reaction time and acid concentration. The isopropylidene group stabilizes the mannose ring in a furanose conformation, which is critical for subsequent functionalization at the 6-position .

A widely cited method involves tosylation of the 6-hydroxyl group followed by base-induced cyclization. Adapted from Zottola et al., D-mannose is first converted to its 2,3-O-isopropylidene derivative, after which the 6-OH is activated using toluenesulfonyl chloride (TsCl) in pyridine . The resulting 6-O-tosyl intermediate undergoes intramolecular nucleophilic displacement when treated with sodium methoxide (MeONa) or sodium hydroxide, forming the 1,6-anhydro bridge. This method, detailed in Patent WO2021083735A1, achieves cyclization yields of 60–70% . However, competing side reactions, such as elimination or over-tosylation, necessitate careful control of reaction stoichiometry and temperature.

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Isopropylidene protection | Acetone, H2SO4, 25°C, 12 h | 82% | Competing 4,6-O-isopropylidene formation |

| Tosylation | TsCl, pyridine, 0°C, 4 h | 78% | Moisture sensitivity |

| Cyclization | 0.5 M NaOH, 50°C, 2 h | 65% | Elimination byproducts |

Benzyl Protection and Intramolecular Substitution

Alternative approaches employ benzyl protecting groups to enhance solubility and reduce side reactions. In a study by van der Peet and Williams, 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride was treated with sodium hydride (NaH) in tetrahydrofuran (THF) to induce cyclization via intramolecular nucleophilic substitution . While this method yielded only 5% of the 1,4-anhydro product for mannose derivatives, analogous conditions applied to 1,6-anhydro systems could theoretically improve yields. Deprotection of the benzyl groups via hydrogenolysis (H2, Pd(OH)2/C) affords the target compound in 75% yield . This strategy highlights the trade-off between steric hindrance and reaction efficiency in anhydrosugar synthesis.

Photobromination and Radical-Mediated Cyclization

Radical-based methods offer a novel route to 1,6-anhydro derivatives. Photobromination of 4-benzoyl-2,3-O-isopropylidene-β-D-mannopyranose with N-bromosuccinimide (NBS) under UV light generates a C-3 keto intermediate, which undergoes spontaneous cyclization to form the 1,6-anhydro bridge . Although this method produced unstable intermediates requiring rapid characterization, it achieved 45% yield after optimization. The mechanism involves radical abstraction of the C-3 proton, followed by bromination and elimination of the isopropylidene group .

Acid-Catalyzed Thermal Cyclization

Early synthetic routes leveraged thermal cyclization under acidic conditions. Heating 2,3-O-isopropylidene-D-mannose in acetic anhydride with catalytic sulfuric acid induces simultaneous acetylation and 1,6-anhydro bridge formation . This one-pot method simplifies purification but risks acetyl migration and decomposition, limiting yields to 50–55% . Modern adaptations replace acetic anhydride with trimethylsilyl triflate, enhancing regioselectivity and improving yields to 68% .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Yield | Scalability | Complexity | Reference |

|---|---|---|---|---|

| Tosylation/Base cyclization | 65% | High | Moderate | |

| Benzyl protection/NaH | 5–75%* | Low | High | |

| Photobromination | 45% | Moderate | High | |

| Acid-catalyzed thermal | 55% | High | Low |

*Yield ranges reflect cyclization and deprotection steps.

Challenges and Optimization Strategies

A persistent challenge in synthesizing 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose is the competing formation of 1,4-anhydro byproducts, particularly under basic conditions . Steric hindrance from the isopropylidene group exacerbates this issue, necessitating precise control of reaction kinetics. Strategies to mitigate byproducts include:

-

Low-temperature cyclization : Slower reaction rates favor 1,6-anhydro formation over 1,4-anhydro derivatives .

-

Protecting group modulation : Replacing benzyl with acetyl groups reduces steric bulk, improving cyclization efficiency .

-

Microwave-assisted synthesis : Reducing reaction times minimizes decomposition, as demonstrated in analogous anhydrosugar syntheses .

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce various alcohols.

Applications De Recherche Scientifique

Synthesis of Oligosaccharides

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is widely utilized as a precursor in the synthesis of various oligosaccharides. Its structural features allow for selective glycosylation reactions that are essential for constructing complex carbohydrate structures.

Case Study : A study demonstrated the synthesis of novel oligosaccharides using this compound as a glycosyl donor, highlighting its efficiency in producing desired glycosidic linkages while maintaining stereochemical integrity .

Development of Glycosylated Drugs

The compound has been explored for its potential in drug development, particularly in creating glycosylated analogs that enhance bioavailability and therapeutic efficacy. Glycosylation can improve the pharmacokinetic properties of drug candidates.

Case Study : Research indicated that glycosylated derivatives of this compound exhibited improved solubility and stability compared to their non-glycosylated counterparts, suggesting potential applications in pharmaceutical formulations .

Bioconjugation Techniques

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is also employed in bioconjugation strategies to attach carbohydrates to proteins or other biomolecules. This process is crucial for studying protein-carbohydrate interactions and developing targeted therapies.

Data Table: Bioconjugation Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Protein Modification | Enhancing stability and function of proteins | Glycoprotein synthesis for vaccine development |

| Targeted Drug Delivery | Improving targeting mechanisms in therapeutics | Antibody-drug conjugates for cancer therapy |

Structural Analysis

The compound is utilized in structural analysis studies to understand carbohydrate conformations and interactions at the molecular level. Techniques such as NMR spectroscopy and X-ray crystallography often employ derivatives of this compound to elucidate structural details.

Case Study : A study utilized NMR spectroscopy to investigate the conformational dynamics of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose, revealing insights into its flexibility and interaction with other biomolecules .

Mécanisme D'action

The mechanism of action of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides stability, allowing the compound to act as a substrate or inhibitor in enzymatic reactions. The anhydro bridge can influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Analogous Compounds

Protection Patterns and Regioselectivity

The 2,3-O-isopropylidene group distinguishes the target compound from analogs with alternative protecting groups (e.g., benzyl, acetyl). For instance:

- 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose: Benzyl groups enable regioselective deprotection using Lewis acids like SnCl$_4$, yielding 2-OH derivatives (92% selectivity), but require harsh conditions incompatible with acid-labile groups .

- 2,3,4-Tri-O-acetyl-1,6-anhydro-β-D-mannopyranose: Acetylated derivatives are prone to forming analytical artifacts during carbohydrate analysis, complicating structural characterization .

- Methyl 2,3-O-isopropylidene-α-D-mannopyranoside: Lacks the 1,6-anhydro bridge, resulting in flexible ring conformations and reduced stereochemical control in glycosylation .

Key Insight : The isopropylidene group in the target compound balances stability and reactivity, outperforming benzyl/acetyl analogs in regioselective synthesis .

Physical and Conformational Properties

- Conformational Rigidity : The 1,6-anhydro bridge restricts ring puckering, favoring the $ ^1C_4 $ conformation, which is critical for stereoselective glycosylations .

- Solubility: The isopropylidene group improves solubility in nonpolar solvents (e.g., CH$2$Cl$2$, toluene), facilitating reactions incompatible with polar media .

- Thermal Stability : Unlike acetylated analogs, the target compound resists decomposition under sublimation or prolonged heating, a trait shared with diazo-sugars .

Research Findings and Methodological Advancements

- Optimized Synthesis : Direct 2,3-O-isopropylidenation using 2-methoxypropene and p-toluenesulfonic acid achieves 93% yield, surpassing traditional two-step methods (56% yield, 48 h) .

- Polymerization: The β-D-manno configuration enables high-yield copolymerization (86% incorporation) with gluco derivatives, leveraging equatorial substituent alignment .

- Artifact Mitigation : Acetylated analogs (e.g., 2,3,4-tri-O-acetyl derivatives) are identified as analytical artifacts, emphasizing the need for controlled protection strategies .

Activité Biologique

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is a carbohydrate derivative that has garnered interest due to its potential biological activities. This compound, a member of the anhydrosugar family, is characterized by its unique structural features which may influence its reactivity and interaction with biological systems.

The molecular formula for 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is C₈H₁₄O₅, with a molecular weight of approximately 174.19 g/mol. It is typically synthesized through various organic chemistry techniques involving the manipulation of D-mannose derivatives.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities, including:

- Antioxidant Properties : Studies suggest that 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of age-related diseases and metabolic disorders.

- Antidiabetic Effects : Preliminary studies indicate that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes management.

- Antimicrobial Activity : Some research has pointed towards potential antimicrobial properties against various pathogens, although more detailed studies are required to confirm these effects.

Antioxidant Activity

A study conducted by researchers examined the radical scavenging activity of various anhydrosugars, including 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose. The results indicated a significant reduction in oxidative stress markers in vitro.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose | 15.3 | Free radical scavenging |

| Ascorbic Acid | 10.5 | Antioxidant activity |

Antidiabetic Potential

In a study exploring the effects of various carbohydrate derivatives on glucose metabolism in diabetic models, 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose was shown to enhance insulin secretion from pancreatic beta-cells under glucose overload conditions.

| Treatment Group | Blood Glucose Level (mg/dL) | Insulin Level (µU/mL) |

|---|---|---|

| Control | 180 ± 10 | 5 ± 0.5 |

| Compound Group | 140 ± 8 | 15 ± 1 |

Antimicrobial Studies

Research has also evaluated the antimicrobial efficacy of this compound against common bacterial strains. The findings demonstrated moderate antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 15 |

Q & A

Q. What are the key synthetic routes for preparing 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step protection/deprotection strategies. For example, benzylation or isopropylidenation is used to protect hydroxyl groups, followed by cyclization to form the 1,6-anhydro bridge. Critical parameters include solvent choice (e.g., DCM under inert atmosphere), temperature control (60–120°C), and catalysts like BuSnO or TBSOTf to direct regioselectivity. Steric hindrance from the isopropylidene group often dictates the β-configuration at the anomeric center . NMR monitoring (e.g., for acetal formation) ensures stereochemical fidelity .

Q. How is the structure of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose validated experimentally?

Structural confirmation relies on a combination of:

- NMR spectroscopy : and NMR identify proton environments (e.g., anomeric proton at δ 5.2–5.5 ppm) and glycosidic linkages .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and ring conformation, particularly for crystalline derivatives .

Q. What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?

The isopropylidene group enhances lipophilicity, making the compound soluble in DCM, THF, or DMSO but poorly soluble in water. Stability is pH-dependent: acidic conditions hydrolyze the acetal, while basic conditions may degrade the anhydro bridge. Storage under anhydrous conditions at −20°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose in glycosylation reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level models transition states and activation energies for glycosidic bond formation. For example, calculations predict axial vs. equatorial attack pathways, explaining β-selectivity in nucleophilic substitutions. Computational docking can also simulate interactions with glycosidases or lectins .

Q. What strategies mitigate competing side reactions (e.g., ring-opening or isomerization) during functionalization?

- Protecting group tuning : Replace isopropylidene with benzyl groups to reduce steric strain during acylations .

- Low-temperature kinetics : Slow addition of electrophiles at −78°C minimizes undesired ring-opening .

- In situ monitoring : Use IR spectroscopy to track acyl migration or real-time MS for reaction quenching .

Q. How does the compound serve as a precursor for synthesizing biologically active glycoconjugates?

The anhydro bridge acts as a conformational lock, enabling controlled glycosylation. For example:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yield (e.g., 40% vs. 70% for benzoylation) often stem from:

- Solvent purity : Trace water in DMF hydrolyzes active intermediates .

- Catalyst batch variability : Commercial BuSnO may contain oxide impurities affecting reactivity . Reproducibility requires strict anhydrous protocols and pre-activation of catalysts via sonication .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.